An In-Depth Technical Guide to 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Potential O-GlcNAcase Inhibitor
An In-Depth Technical Guide to 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Potential O-GlcNAcase Inhibitor
CAS Number: 1245708-13-7
This technical guide provides a comprehensive overview of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest to researchers in drug discovery and chemical biology. This document details its chemical properties, a plausible synthetic route, its potential biological role as an O-GlcNAcase (OGA) inhibitor, and the associated signaling pathways. Detailed experimental protocols for the synthesis and biological evaluation are also provided.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 1245708-13-7 |
| Molecular Formula | C₇H₅BrN₂O₂ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically available at ≥96% |
| Storage Temperature | 2-8°C |
Synthesis
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol
A potential starting material, 2-amino-5-bromopyridin-3-ol, can be synthesized from 2-amino-3,5-dibromopyridine through a nucleophilic aromatic substitution reaction.
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Materials: 2-amino-3,5-dibromopyridine, potassium hydroxide (KOH), copper powder, water, concentrated hydrochloric acid (HCl), ethyl acetate, tetrahydrofuran (THF), sodium chloride (NaCl), sodium sulfate (Na₂SO₄).
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Procedure:
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In an autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts, 85%), copper powder (0.5 part), and water (100 parts).
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Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.
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Cool the reaction mixture and neutralize the dark-colored solution with concentrated hydrochloric acid.
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Saturate the solution with sodium chloride and extract three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.
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Combine the organic extracts, filter, dry over sodium sulfate, and filter again.
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Evaporate the solvent and purify the residue by chromatography on silica gel using a suitable eluent to yield 2-amino-5-bromopyridin-3-ol.[3][4]
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Step 2: Cyclization to form 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The synthesized 2-amino-5-bromopyridin-3-ol can then be cyclized with chloroacetyl chloride to form the target compound.
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Materials: 2-amino-5-bromopyridin-3-ol, chloroacetyl chloride, dioxane, triethylamine.
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Procedure:
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Dissolve 2-amino-5-bromopyridin-3-ol (1 equivalent) in dioxane containing triethylamine (1 equivalent).
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Cool the mixture and add chloroacetyl chloride (1 equivalent) dropwise with continuous stirring.
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After the addition is complete, heat the mixture at reflux for 6 hours.
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Cool the reaction mixture and filter the resulting solid.
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Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain pure 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.[5]
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Caption: Plausible synthetic workflow for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Biological Activity and Signaling Pathway
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one has been identified as a potential inhibitor of O-GlcNAcase (OGA), an enzyme that plays a crucial role in the dynamic post-translational modification of proteins known as O-GlcNAcylation.
The O-GlcNAc Signaling Pathway
O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of this modification is carried out by O-GlcNAcase (OGA). This dynamic cycling of O-GlcNAc modification acts as a nutrient sensor and is involved in regulating a wide array of cellular processes, including signal transduction, transcription, and protein stability.
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, as well as cancer and diabetes.[1]
By inhibiting OGA, compounds like 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one can increase the overall levels of O-GlcNAcylated proteins in the cell. This can have various downstream effects, such as reducing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: The O-GlcNAc signaling pathway and the inhibitory action of the compound.
Experimental Protocol: In Vitro OGA Inhibition Assay
To evaluate the inhibitory potential of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one against human OGA, a fluorometric assay can be employed. This protocol is based on the cleavage of a fluorogenic substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), by OGA, which releases the fluorescent product 4-methylumbelliferone.
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Materials and Reagents:
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Recombinant human OGA
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6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (dissolved in DMSO)
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Assay Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.3
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Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
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Stop Solution: 0.5 M sodium carbonate, pH 10.5
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384-well black, flat-bottom plates
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Fluorescence plate reader
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Procedure:
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Enzyme Preparation: Dilute the recombinant human OGA in Assay Buffer to the desired working concentration.
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Inhibitor Preparation: Prepare a serial dilution of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations.
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Assay Reaction:
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Add 5 µL of the diluted inhibitor or DMSO (for control) to the wells of the 384-well plate.
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Add 10 µL of the diluted human OGA enzyme to each well.
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Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
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Initiate Reaction: Add 10 µL of the 4-MUG substrate (prepared in Assay Buffer) to each well.
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Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
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Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.
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Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
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Data Analysis:
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Subtract the background fluorescence (wells with no enzyme).
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Normalize the data to the control wells (containing DMSO instead of inhibitor) to determine the percent inhibition.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
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Caption: Workflow for the in vitro OGA inhibition assay.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and working with 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The provided information on its synthesis, biological target, and relevant experimental protocols will facilitate further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 5. b.aun.edu.eg [b.aun.edu.eg]
